3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride
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Overview
Description
3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride is an organic compound that belongs to the class of pyridazines Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways and cellular functions .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, including those involved in inflammation, pain perception, and cellular growth .
Pharmacokinetics
A related compound, 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid, has been studied in rats, showing a slower onset of action and longer elimination time from the body compared to acetylsalicylic acid .
Result of Action
Similar compounds have been known to exert anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenases (cox) and the nuclear factor kappa b (nf-κb) pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride typically involves the chloromethylation of 1H-pyridazin-6-one. One common method includes the reaction of 1H-pyridazin-6-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, leading to the formation of the chloromethylated product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1H-pyridazin-6-one: The parent compound without the hydrochloride salt.
3-(Bromomethyl)-1H-pyridazin-6-one: A similar compound with a bromomethyl group instead of a chloromethyl group.
3-(Methyl)-1H-pyridazin-6-one: A derivative with a methyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride is unique due to its specific reactivity conferred by the chloromethyl group. This reactivity allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(chloromethyl)-1H-pyridazin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O.ClH/c6-3-4-1-2-5(9)8-7-4;/h1-2H,3H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLFDDKIVKVCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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